molecular formula C10H6Br2N2 B1416709 2',6-Dibromo-3,4'-bipyridine CAS No. 942206-16-8

2',6-Dibromo-3,4'-bipyridine

Cat. No. B1416709
M. Wt: 313.98 g/mol
InChI Key: LGVJILYMUFZGLC-UHFFFAOYSA-N
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Description

2’,6-Dibromo-3,4’-bipyridine is a chemical compound with the molecular formula C10H6Br2N2 . It’s a derivative of bipyridine, which is a type of heterocyclic compound . Bipyridines are commonly used as ligands in coordination chemistry .


Synthesis Analysis

The synthesis of bipyridine derivatives, including 2’,6-Dibromo-3,4’-bipyridine, often involves the coupling of pyridyl moieties . A modular synthesis approach has been described for non-centrosymmetric, dipolar 4,4’-bipyridines bearing 2,6- and 3,5-functionalized pyridyl moieties at the peripheries .


Molecular Structure Analysis

The molecular structure of 2’,6-Dibromo-3,4’-bipyridine can be analyzed using various techniques such as X-ray diffraction . The exposed location of the N atoms in bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to other bipyridines .


Chemical Reactions Analysis

Bipyridines, including 2’,6-Dibromo-3,4’-bipyridine, are often used as ligands in coordination chemistry . They can form complexes with various metal ions, playing crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,6-Dibromo-3,4’-bipyridine can be predicted using computational approaches . For instance, its molecular weight is approximately 313.98 g/mol .

Scientific Research Applications

  • Synthesis of Macromolecular and Supramolecular Structures :

    • 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine, a derivative of 2',6-Dibromo-3,4'-bipyridine, is used as a building block for macromolecular and supramolecular applications. It's an efficient synthetic precursor for both ligand design and macro- or supramolecular applications, providing solubilizing groups necessary for these applications (Amb & Rasmussen, 2006).
  • Development of Metal Complexes :

    • This compound is used in the synthesis of metal complexes. For instance, the reaction of 6,6′-dibromo-2,2′-bipyridine with ammonia produces 6,6′-diamino-2,2′-bipyridine, which forms complexes with various metals like Cu(II), Ni(II), Co(II), and Zn(II). These complexes have applications in coordination chemistry (Kishii, Araki, & Shiraishi, 1984).
  • Applications in Coordination Chemistry and Materials Science :

    • 4,4'-Dibromo-2,2'-bipyridine is notably efficient in selective bromine-substitution under palladium-catalysis, making it valuable for preparing conjugated pyridine and 2,2'-bipyridine building blocks for coordination chemistry and materials science (Garcia-Lago et al., 2008).
  • Creation of Luminescent Materials :

    • Bipyridine periodic mesoporous organosilicas (BPy-PMOs) grafted with lanthanide-diketonate complex, which use 2,2'-bipyridine, are employed as ratiometric temperature sensors. This application is significant in the development of thermochromic materials for biomedical thermometric applications (Kaczmarek et al., 2020).
  • Use in Dye-Sensitized Solar Cells :

    • Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, derivatives of 2',6-Dibromo-3,4'-bipyridine, have been prepared for use in copper-based dye-sensitized solar cells (DSCs). This application highlights its role in renewable energy technology (Constable et al., 2009).

Safety And Hazards

As with any chemical compound, it’s important to handle 2’,6-Dibromo-3,4’-bipyridine with care. While specific safety and hazard information for this compound isn’t readily available, similar compounds like 6,6’-Dibromo-3,3’bipyridine have been classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 .

Future Directions

The future directions for the study and application of 2’,6-Dibromo-3,4’-bipyridine could involve further exploration of its use as a ligand in coordination chemistry . Additionally, its potential for forming non-centrosymmetric supramolecular assemblies due to the difference in the binding energy of the pyridyl nitrogen atoms could be explored .

properties

IUPAC Name

2-bromo-4-(6-bromopyridin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJILYMUFZGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC(=NC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654755
Record name 2',6-Dibromo-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',6-Dibromo-3,4'-bipyridine

CAS RN

942206-16-8
Record name 2',6-Dibromo-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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